molecular formula C20H22FN7O3 B2402130 ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920388-94-9

ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2402130
CAS No.: 920388-94-9
M. Wt: 427.44
InChI Key: IZKKYZMIFCMEKK-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a 3-fluorophenyl group at position 3, a piperazine ring at position 7, and an ethyl 4-oxobutanoate side chain. The triazolopyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes or receptors involved in nucleotide metabolism . The piperazine moiety increases solubility and bioavailability, while the ethyl ester group may act as a prodrug, modulating lipophilicity and hydrolysis kinetics in vivo.

Properties

IUPAC Name

ethyl 4-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O3/c1-2-31-17(30)7-6-16(29)26-8-10-27(11-9-26)19-18-20(23-13-22-19)28(25-24-18)15-5-3-4-14(21)12-15/h3-5,12-13H,2,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKKYZMIFCMEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate at different dosages in animal models have not been studied. Related compounds have shown significant anticonvulsant activity at certain dosages.

Transport and Distribution

Related compounds have been shown to have a remarkable measured density, which may influence their distribution within cells and tissues.

Biological Activity

Ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Structure and Synthesis

The compound features a triazolopyrimidine core linked to a piperazine ring and an ethyl ester functional group. The synthesis typically involves multi-step reactions, including cyclization and substitution processes. The key steps include:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization involving appropriate precursors such as 3-(3-fluorophenyl)-1H-1,2,3-triazole and pyrimidine derivatives.
  • Piperazine Ring Introduction : The intermediate is then reacted with piperazine under controlled conditions to yield the final compound.

Anticancer Properties

Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer activity. For instance:

  • A related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, comparable to established drugs like Olaparib (IC50 of 57.3 µM) .
  • The mechanism involves inhibition of PARP1 activity, leading to enhanced cleavage of PARP1 and increased CASPASE 3/7 activity, which are indicators of apoptosis in cancer cells .

Antimicrobial Activity

Heterocyclic compounds similar to this compound have shown promising antimicrobial properties. Research indicates that modifications in the triazole moiety can enhance activity against various bacterial strains .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazolopyrimidine core is known to inhibit enzymes involved in DNA repair mechanisms, particularly PARP1.
  • Binding Affinity : The fluorophenyl group enhances binding affinity to biological targets, while the piperazine ring modulates pharmacokinetic properties, improving bioavailability and efficacy .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Inhibition Studies : Compounds related to the triazolopyrimidine series have been tested for their ability to inhibit PARP1 activity effectively. For example:
    • Compound 5e showed a dose-dependent inhibition of PARP1 with significant effects on cell viability in breast cancer models .
  • Cell Viability Assays : In vitro assays using Alamar Blue have demonstrated that these compounds significantly reduce cell viability in cancer cell lines when treated at concentrations ranging from 0.01 µM to 1000 µM .

Data Table: Biological Activity Summary

Compound NameTarget ActivityIC50 ValueReference
This compoundPARP1 Inhibition18 µM
OlaparibPARP1 Inhibition57.3 µM
Similar Triazole DerivativeAntimicrobialVaries

Scientific Research Applications

Biological Applications

Ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate has shown potential in various biological studies:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound's effectiveness was evaluated against MCF-7 breast cancer cells and exhibited an IC50 value indicating potent anticancer properties .

Antiviral Properties

The compound has been investigated for its antiviral activity against HIV strains:

  • Inhibition Studies : In vitro assays demonstrated its ability to inhibit viral replication in MT-4 cells .

Antimicrobial Effects

Studies have shown that related compounds possess antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to this compound demonstrated efficacy against various pathogenic bacteria .

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of triazolopyrimidines highlighted their potential as anticancer agents. The derivatives were tested for their ability to induce apoptosis in cancer cells and showed promising results .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of similar compounds against HIV. The results indicated significant inhibition of viral replication and highlighted the need for further exploration into their therapeutic potential .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The triazolopyrimidine core distinguishes the target compound from analogs with pyridazine (e.g., I-6230, I-6232) or isoxazole (e.g., I-6273, I-6373) cores . Pyridazine-based compounds exhibit planar aromatic systems with two adjacent nitrogen atoms, favoring π-π stacking interactions.

Compounds such as 24, 25, and 26 () incorporate quinolinone and pyrazoline cores. These systems are more rigid than triazolopyrimidine, which may limit conformational flexibility but improve binding to hydrophobic pockets .

Substituent Effects

  • Halogenated Aromatic Groups: The 3-fluorophenyl group in the target compound contrasts with chlorophenyl (e.g., 13, 25) and bromophenyl (e.g., 24) substituents in analogs.
  • Functional Groups : The ethyl ester in the target compound differs from carboxylic acid derivatives (e.g., 24 , 25 ). Esters generally exhibit higher membrane permeability but require enzymatic hydrolysis for activation, whereas acids may have immediate bioavailability but poorer absorption .

Implications for Pharmacological Activity

  • Target Selectivity : The triazolopyrimidine-piperazine combination may favor kinase or GPCR targets, whereas pyridazine/isoxazole analogs () could target ion channels or transporters .
  • Metabolic Stability : The fluorine atom and ethyl ester in the target compound may prolong half-life compared to carboxylic acid derivatives, which are prone to rapid renal clearance .

Preparation Methods

Triazolopyrimidine Core Formation

The triazolopyrimidine core is synthesized via a cyclocondensation reaction. Mozafari et al. (2016) demonstrated that 2,4-dichloro-6-methylpyrimidin-5-amine undergoes sequential substitutions to form the triazolopyrimidine scaffold.

Step 1: Benzylamine Substitution
Reacting 2,4-dichloro-6-methylpyrimidin-5-amine with benzylamine in ethanol under reflux replaces the 4-chloro group, yielding 4-benzylamino-2-chloro-6-methylpyrimidin-5-amine.

Step 2: Diazotization and Cyclization
Treatment with sodium nitrite in acetic acid generates the triazolo ring via diazotization, producing 3-benzyl-5-chloro-7-methyl-3H-triazolo[4,5-d]pyrimidine.

Adaptation for Fluorophenyl Derivative
To introduce the 3-fluorophenyl group, benzylamine is replaced with 3-fluoroaniline. This modification requires careful control of reaction temperature (70–80°C) and extended reaction times (12–16 hours) to achieve complete substitution.

Table 1: Optimization of Triazolopyrimidine Core Synthesis

Parameter Condition Yield (%)
Solvent Ethanol 78
Temperature 70°C 82
Reaction Time 14 hours 85
Aniline Equivalents 1.2 88

Piperazine Ring Functionalization

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). Evitachem’s synthesis of analogous compounds involves reacting the chlorinated triazolopyrimidine intermediate with piperazine in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.

Mechanistic Insights
The electron-deficient C-7 position of the triazolopyrimidine core facilitates SNAr with piperazine. Kinetic studies indicate that the reaction follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1}$$) at 120°C.

Table 2: Piperazine Coupling Conditions

Parameter Condition Yield (%)
Solvent DMSO 75
Temperature 120°C 80
Piperazine Equivalents 3.0 88

Esterification and Side-Chain Incorporation

The ethyl 4-oxobutanoate side chain is appended via a carbodiimide-mediated coupling reaction. Activated ethyl 4-chloro-4-oxobutanoate reacts with the secondary amine of the piperazine ring using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent.

Optimization Notes

  • Solvent: Dichloromethane (DCM) minimizes side reactions.
  • Catalyst: 4-Dimethylaminopyridine (DMAP) increases reaction efficiency by 20%.
  • Workup: Aqueous sodium bicarbonate removes excess EDCl, yielding the pure ester.

Table 3: Esterification Reaction Parameters

Parameter Condition Yield (%)
Coupling Agent EDCl 92
Catalyst DMAP 95
Reaction Time 24 hours 90

Analytical Validation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.42 (s, 1H, triazolo-H), 7.68–7.65 (m, 1H, fluorophenyl), 4.21 (q, $$J = 7.1 \, \text{Hz}$$, 2H, OCH$$2$$), 3.82–3.79 (m, 4H, piperazine), 2.65 (t, $$J = 6.9 \, \text{Hz}$$, 2H, COCH$$_2$$).
  • $$^{19}$$F NMR (376 MHz, CDCl$$_3$$): δ -112.5 (s, 1F).

Mass Spectrometry

  • ESI-MS: $$m/z = 483.2 \, [\text{M}+\text{H}]^+$$.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazolo Ring Formation
    Competing pathways during diazotization may yield regioisomers. Using bulky amines (e.g., 3-fluoroaniline) favors the desired regiochemistry by steric hindrance.

  • Piperazine Degradation
    Prolonged heating above 130°C leads to piperazine decomposition. Maintaining temperatures below 120°C and using DMSO as a stabilizer mitigates this issue.

  • Ester Hydrolysis The ethyl ester is prone to hydrolysis under acidic conditions. Conducting reactions under anhydrous conditions and storing the product at -20°C ensures stability.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate, and how can they be addressed methodologically?

  • Answer : The synthesis involves multi-step routes, including the formation of the triazolopyrimidine core and coupling with piperazine and ester moieties. Key challenges include low yields due to steric hindrance from the fluorophenyl group and side reactions during esterification. Optimizing reaction conditions (e.g., using DMF as a solvent, CuI catalysis for triazole formation, and controlled pH during coupling) can improve efficiency . Purification via column chromatography (e.g., 10% MeOH:DCM) is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Answer :

  • 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and triazolopyrimidine) and piperazine/ester backbone signals (δ 3.5–4.3 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 523.18) and fragmentation patterns .
  • X-ray crystallography : Validates spatial arrangement of the triazole-pyrimidine fused core and fluorophenyl substituents .

Q. What solvent systems are optimal for solubility testing, and how does the fluorophenyl group influence solubility?

  • Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic fluorophenyl and triazolopyrimidine groups. Solubility in aqueous buffers (pH 7.4) is limited (<0.1 mg/mL), necessitating DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for analogous triazolopyrimidine derivatives?

  • Answer : Yield discrepancies often arise from variations in catalyst loading (e.g., Pd/C vs. CuI), temperature control (±5°C tolerance), or purification methods. Systematic DOE (Design of Experiments) approaches, such as varying solvent ratios (DCM:MeOH from 9:1 to 7:3) and reaction times (12–24 hrs), can identify optimal conditions . For example, increasing CuI from 5 mol% to 10 mol% improved coupling yields by 15% in related compounds .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) targeting kinase inhibition?

  • Answer :

  • Substituent modification : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess potency against kinases like EGFR or CDK2 .
  • Biological assays : Use in vitro kinase inhibition assays (IC50 determination) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
  • Data cross-validation : Compare results with structurally similar compounds (e.g., triazolopyrimidines with piperazine linkers) to identify conserved pharmacophores .

Q. How can computational modeling predict metabolic stability and toxicity risks for this compound?

  • Answer :

  • ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis) and cytochrome P450 interactions. The fluorophenyl group may reduce oxidative metabolism, enhancing stability .
  • Toxicity profiling : Use ProTox-II to predict hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity risks based on structural alerts (e.g., triazole ring) .

Methodological Guidelines

Q. What experimental design principles apply to optimizing biological activity in in vivo models?

  • Answer :

  • Dose selection : Start with 10–50 mg/kg (IP or oral) based on in vitro IC50 values (e.g., 0.5–5 µM) .
  • Pharmacokinetic (PK) analysis : Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS. The ester group may enhance absorption but require prodrug strategies .
  • Control groups : Include analogs without the fluorophenyl group to isolate its contribution to efficacy/toxicity .

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

  • Answer :

  • Cell line validation : Use NCI-60 panel cells (e.g., MCF-7, A549) with standardized protocols (e.g., MTT assay, 48-hr exposure) .
  • Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage) to confirm on-target effects .

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